1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid CAS number and identifiers
1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid CAS number and identifiers
An In-Depth Technical Guide to 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid
Executive Summary: This document provides a comprehensive technical overview of 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. The guide details the compound's core identifiers, physicochemical properties, a plausible synthetic pathway, and its potential applications as a structural motif in modern drug design. Emphasis is placed on the rationale behind its use, particularly the role of the cyclopropane ring as a bioisosteric replacement for other chemical groups. This guide also includes essential safety information and a representative experimental protocol for its application in amide bond formation, a cornerstone reaction in pharmaceutical synthesis.
Chemical Identity and Identifiers
1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is a disubstituted cyclopropane derivative featuring both a cyanophenyl and a carboxylic acid group attached to the same carbon atom of the cyclopropane ring. This unique arrangement provides a rigid scaffold that is increasingly utilized in the design of novel therapeutic agents. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1314766-31-8 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [1][4][5] |
| IUPAC Name | 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid | [1] |
| Synonyms | 1-(3-cyanophenyl)cyclopropanecarboxylic acid | [1] |
| InChI Key | ICGZKUFFMLSNKA-UHFFFAOYSA-N | [1][5] |
Physicochemical and Predicted Properties
The physicochemical properties of a compound are critical for its handling, storage, and application in experimental settings. The data presented here are compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| Molecular Weight | 187.19 g/mol | [2][4] |
| Monoisotopic Mass | 187.06332 Da | [5] |
| Physical Form | Powder | [1] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | Room Temperature | [1] |
| XlogP (Predicted) | 1.4 | [5] |
Synthesis and Rationale
While specific, peer-reviewed synthetic procedures for 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid are not widely published, a plausible and efficient route can be designed based on established methodologies for creating substituted cyclopropanes. The proposed pathway involves the hydrolysis of a nitrile precursor, which itself is formed via a cyclization reaction.
Proposed Synthetic Pathway
A logical approach begins with 3-cyanophenylacetonitrile and 1,2-dibromoethane. The reaction proceeds via a base-mediated double alkylation to form the cyclopropane ring, followed by hydrolysis of the ring nitrile to the desired carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Mechanistic Considerations and Expertise
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Step 1: Cyclization: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It deprotonates the benzylic carbon of 3-cyanophenylacetonitrile, forming a carbanion. This carbanion then acts as a nucleophile, sequentially displacing both bromine atoms on 1,2-dibromoethane to form the cyclopropane ring. This intramolecular cyclization is a common and effective method for creating three-membered rings.[6]
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Step 2: Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis (e.g., using aqueous sulfuric acid) is often preferred as it directly yields the carboxylic acid upon workup, avoiding an intermediate carboxylate salt. The robust nature of the cyclopropane ring ensures it remains intact during this transformation.[6][7]
Applications in Research and Drug Development
The structural motifs present in 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid make it a valuable building block for medicinal chemists. The carboxylic acid functional group is a cornerstone in drug design, often involved in critical binding interactions with biological targets.[8][9]
The Role of the Cyclopropane Scaffold
The cyclopropane ring is not merely a spacer. It serves as a "bioisostere," a substituent that mimics the spatial arrangement and electronic properties of other chemical groups (like a gem-dimethyl group or an alkene) but with distinct advantages:
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Conformational Rigidity: The rigid, three-dimensional nature of the cyclopropane ring locks the attached phenyl and carboxyl groups into a specific spatial orientation. This reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity.
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Metabolic Stability: Unlike a gem-dimethyl group, which can be susceptible to oxidative metabolism, the cyclopropane ring is generally more resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
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Novelty and Patentability: Incorporating unique scaffolds like this can lead to novel chemical entities with distinct intellectual property profiles.[10]
Potential as an Intermediate
This compound is an ideal starting point for creating a library of derivatives. The carboxylic acid can be readily converted into a wide range of functional groups, including esters, amides, and ketones, allowing for systematic exploration of the structure-activity relationship (SAR) of a lead compound. Its derivatives have potential applications as parasiticides, insecticides, and in other agrochemical and pharmaceutical contexts.[11]
Safety and Handling
As a laboratory chemical, 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid requires careful handling. The following information is derived from supplier safety data.
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Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
Handling Recommendation: Handle in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid generating dust.
Representative Experimental Protocol: Amide Coupling
To illustrate the utility of this compound, a standard protocol for forming an amide bond with a primary amine is provided. This is a foundational reaction in the synthesis of many pharmaceutical agents.
Caption: Standard workflow for an amide coupling reaction.
Step-by-Step Methodology
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Preparation: In a clean, dry round-bottom flask, dissolve 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Coupling Agent Addition: To the stirred solution, add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture. The base neutralizes the acid formed during the reaction, driving it to completion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel to obtain the pure amide product.
This self-validating protocol includes monitoring and purification steps to ensure the identity and purity of the final compound, which is essential for its use in further research and development.
Conclusion
1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is a highly functionalized and valuable building block for chemical synthesis. Its defining features—the rigid cyclopropane core, the versatile carboxylic acid handle, and the electronically distinct cyanophenyl group—provide a unique combination of properties sought after in modern drug discovery.[16][17] Understanding its identifiers, synthetic rationale, and safe handling procedures enables researchers to effectively incorporate this promising intermediate into the development of next-generation therapeutics and agrochemicals.
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